molecular formula C24H27N3O6S B11082856 ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11082856
M. Wt: 485.6 g/mol
InChI Key: XCYNMUYBPFYEKN-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a molecular formula of C24H27N3O6S . It is characterized by its unique structure, which includes a thiazinan ring, a benzoate ester, and multiple functional groups such as methoxy, carbamoyl, and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzyl derivatives and various thiazinan intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and pharmacological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O6S

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 4-[[3-[(3,4-dimethoxyphenyl)methyl]-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C24H27N3O6S/c1-5-33-23(30)16-7-9-17(10-8-16)26-24-27(21(28)13-20(34-24)22(29)25-2)14-15-6-11-18(31-3)19(12-15)32-4/h6-12,20H,5,13-14H2,1-4H3,(H,25,29)

InChI Key

XCYNMUYBPFYEKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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